2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Formation of the pyridinyl intermediate: This step involves the reaction of pyridine with an appropriate alkylating agent to form the pyridinyl intermediate.
Formation of the imidazolyl intermediate: This step involves the reaction of imidazole with an appropriate alkylating agent to form the imidazolyl intermediate.
Coupling reactions: The final step involves coupling the dichlorophenoxy, pyridinyl, and imidazolyl intermediates under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound may undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound may undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a component in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide may include other acetamides with similar structural features, such as:
This compound analogs: Compounds with slight modifications in the dichlorophenoxy, pyridinyl, or imidazolyl groups.
Other acetamides: Compounds with different substituents but similar acetamide backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-13-4-5-16(14(20)11-13)26-12-17(25)22-7-9-24-10-8-23-18(24)15-3-1-2-6-21-15/h1-6,8,10-11H,7,9,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVTDIAKYPTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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